![molecular formula C16H24BrNO4 B2819927 tert-butyl N-{2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate CAS No. 1691952-13-2](/img/structure/B2819927.png)

tert-butyl N-{2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

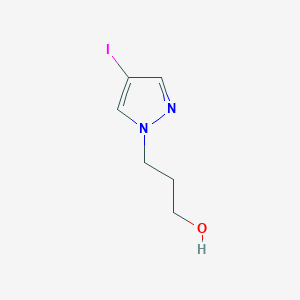

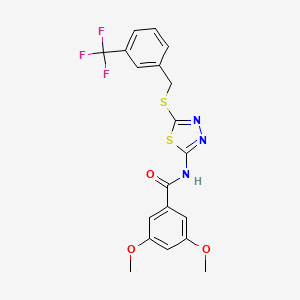

“tert-butyl N-{2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate” is an organic compound with a molecular weight of 374.27 . It is an oil at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H24BrNO4/c1-16(2,3)22-15(20)18-9-11(10-19)7-12-8-13(17)5-6-14(12)21-4/h5-6,8,11,19H,7,9-10H2,1-4H3,(H,18,20) . This indicates the presence of a tert-butyl group, a bromo-methoxyphenyl group, and a hydroxypropyl group in the molecule.Physical and Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 374.27 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Transformations

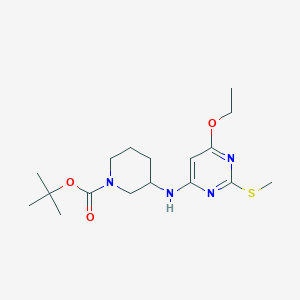

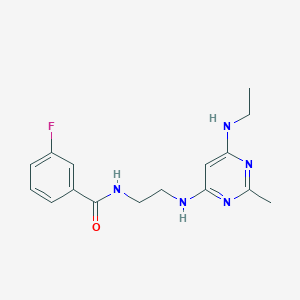

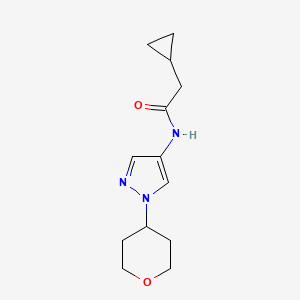

In the domain of organic chemistry, "tert-butyl N-{2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate" and its analogs serve as pivotal intermediates for synthesizing biologically active compounds. For instance, a study detailed a rapid synthetic method for an analogous compound, highlighting its importance in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment (Zhao et al., 2017). This research underscores the compound's utility in generating therapeutically relevant entities, emphasizing its role in facilitating advancements in medical chemistry.

Metabolic Studies

Investigations into the metabolism of similar compounds have illuminated the biochemical pathways involved in their biotransformation. A classic study explored the oxidation of "3,5-di-tert.-butylphenyl N-methylcarbamate" in various species, revealing the formation of oxidation products through hydroxylation processes (Douch & Smith, 1971). Such studies provide insights into the metabolic fate of carbamate compounds, contributing to our understanding of their environmental and biological impacts.

Advanced Oxidation Processes

The compound's derivatives have also been scrutinized in studies focused on advanced oxidation processes (AOPs), particularly in the degradation of environmental pollutants. Research into the oxidation of methyl tert-butyl ether (MTBE) by ozonation and AOPs identified various degradation products, including tert-butyl alcohol and formaldehyde, highlighting the efficiency of these processes in eliminating MTBE from water sources (Acero et al., 2001). This research elucidates the potential of using similar compounds in environmental remediation efforts, showcasing their applicability in addressing pollution.

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BrNO4/c1-16(2,3)22-15(20)18-9-12(10-19)7-11-5-6-14(21-4)13(17)8-11/h5-6,8,12,19H,7,9-10H2,1-4H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGOHRHRGMWDJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC(=C(C=C1)OC)Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((4-bromophenyl)sulfonyl)-N-(furan-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2819847.png)

![N-({1-[(4-methylphenyl)methyl]benzimidazol-2-yl}methyl)butanamide](/img/structure/B2819850.png)

![methyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2819854.png)

![(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2819858.png)